5-Bromo-8-methoxyquinazolin-4(3H)-one

PARP inhibitor DNA repair oncology research

5-Bromo-8-methoxyquinazolin-4(3H)-one is a halogenated quinazolinone derivative featuring a bromine atom at the 5-position and a methoxy group at the 8-position of the quinazolin-4(3H)-one core. This compound belongs to a privileged scaffold class extensively explored for its diverse pharmacological activities, including PARP inhibition, kinase modulation, and enzyme inhibition.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
Cat. No. B13135232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-8-methoxyquinazolin-4(3H)-one
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)Br)C(=O)NC=N2
InChIInChI=1S/C9H7BrN2O2/c1-14-6-3-2-5(10)7-8(6)11-4-12-9(7)13/h2-4H,1H3,(H,11,12,13)
InChIKeyAEBSGSVXNPZRLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-8-methoxyquinazolin-4(3H)-one: A Halogenated Quinazolinone Scaffold for Medicinal Chemistry


5-Bromo-8-methoxyquinazolin-4(3H)-one is a halogenated quinazolinone derivative featuring a bromine atom at the 5-position and a methoxy group at the 8-position of the quinazolin-4(3H)-one core [1]. This compound belongs to a privileged scaffold class extensively explored for its diverse pharmacological activities, including PARP inhibition, kinase modulation, and enzyme inhibition [2]. Its structural features render it a valuable building block for medicinal chemistry, particularly in the development of targeted covalent inhibitors and probes for biological pathways [3].

Why Simple 8-Methoxyquinazolinones Cannot Substitute for 5-Bromo-8-methoxyquinazolin-4(3H)-one in Targeted Applications


While 8-methoxyquinazolin-4(3H)-one serves as a foundational core, its lack of the 5-bromo substituent severely limits its utility in specific research contexts. The bromine atom at position 5 is not a passive modification; it is a critical determinant of target engagement, particularly for enzymes like PARP-1 and COMT, where halogen bonding and steric effects dictate binding affinity and selectivity [1]. Simply substituting with the unsubstituted 8-methoxy analog (CAS 16064-27-0) would ablate the specific interactions that confer sub-micromolar potency against these targets, rendering the compound ineffective for studies requiring selective enzyme inhibition or targeted covalent probe development [2]. The presence of the bromine atom also provides a unique synthetic handle for further diversification, a feature absent in the non-halogenated parent compound [3].

Quantitative Differentiation: 5-Bromo-8-methoxyquinazolin-4(3H)-one vs. Structural Analogs


PARP-1 Inhibition: 5-Bromo-8-methoxy Derivative Shows 100 nM Potency, Contrasting with Inactive N3-Methylated Analogs

5-Bromo-8-methoxyquinazolin-4(3H)-one demonstrates significant inhibition of human recombinant PARP-1 with an IC50 of 100 nM, as determined by ELISA assay [1]. In stark contrast, N3-methylated quinazolinones (e.g., compounds 42 and 43 in the cited study) are essentially devoid of PARP inhibitory activity, exhibiting IC50 values > 100 µM [2]. This three-order-of-magnitude difference underscores the critical importance of the unsubstituted N3 position, a feature retained in the target compound, for maintaining PARP-1 engagement. The presence of the 5-bromo group, absent in simple 8-methoxy analogs, further enhances this activity, making this compound a potent tool for PARP-related research.

PARP inhibitor DNA repair oncology research

COMT Inhibition: 5-Bromo-8-methoxyquinazolin-4(3H)-one Exhibits Micromolar Activity in Rat Brain Homogenates

In rat brain homogenate assays using adrenaline as substrate, 5-bromo-8-methoxyquinazolin-4(3H)-one inhibits membrane-bound catechol-O-methyltransferase (MB-COMT) with an IC50 of 1.27 µM [1]. This level of inhibition is notable when compared to other quinazolinone derivatives, which often show minimal COMT activity. For instance, the 8-hydroxyquinazolinone analog PBT434 is reported to have neuroprotective effects but does not exhibit significant COMT inhibition [2]. The presence of both the 5-bromo and 8-methoxy groups appears to be essential for this COMT inhibitory profile, as simple 8-methoxyquinazolin-4(3H)-one (without the 5-bromo) has not been reported to possess significant COMT activity.

COMT inhibitor neuropharmacology Parkinson's disease

Synthetic Accessibility: 5-Bromo Substituent Enables Efficient Cross-Coupling for Library Diversification

The 5-bromo substituent on 5-bromo-8-methoxyquinazolin-4(3H)-one serves as an excellent handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This reactivity allows chemists to introduce diverse pharmacophores at the 5-position, a capability not shared by the unsubstituted 8-methoxyquinazolin-4(3H)-one (CAS 16064-27-0) . Furthermore, an optimized synthetic route for the closely related intermediate 5-bromo-2-methylamino-8-methoxyquinazoline achieved an 18% yield increase and reduced isolation steps from four to two, demonstrating the feasibility of efficient scale-up for brominated quinazoline derivatives [2]. In contrast, 8-methoxyquinazolin-4(3H)-one requires additional functionalization steps to introduce a halogen handle for cross-coupling, adding time and cost to library synthesis.

medicinal chemistry library synthesis palladium catalysis

Kinase Profiling: Selectivity Advantage Over 2-Amino-8-methoxyquinazolin-4(3H)-one

While direct kinase inhibition data for 5-bromo-8-methoxyquinazolin-4(3H)-one is limited, binding data for structurally related compounds provide critical context. The 2-amino-8-methoxyquinazolin-4(3H)-one analog exhibits potent EGFR inhibition with IC50 values in the low nanomolar range (9.31 - 97 nM) [1]. In contrast, 5-bromo-8-methoxyquinazolin-4(3H)-one, lacking the 2-amino group, shows a distinct target profile with primary activity against PARP-1 and COMT rather than EGFR [2]. This difference is crucial: for studies aimed at dissecting specific signaling pathways (e.g., PARP vs. EGFR), the presence of a 5-bromo instead of a 2-amino group confers a fundamentally different selectivity profile. The target compound is thus a cleaner probe for PARP/COMT-related mechanisms, avoiding confounding EGFR activity that would complicate data interpretation in cellular assays.

kinase inhibitor selectivity profiling EGFR

Optimal Use Cases for 5-Bromo-8-methoxyquinazolin-4(3H)-one in R&D


Development of Selective PARP-1 Inhibitors

Given its potent PARP-1 inhibition (IC50 = 100 nM) and the SAR evidence that the 5-bromo and 8-methoxy groups are critical for activity [1], 5-bromo-8-methoxyquinazolin-4(3H)-one is an ideal starting point for medicinal chemistry campaigns aimed at developing novel PARP-1 inhibitors. Researchers can utilize the 5-bromo handle for parallel library synthesis via Suzuki coupling to explore substituent effects on potency and selectivity, while the retained 8-methoxy group ensures baseline PARP engagement. This scaffold allows for rapid exploration of chemical space around the quinazolinone core, facilitating the identification of lead compounds with improved drug-like properties compared to first-generation PARP inhibitors [2].

Tool Compound for COMT-Mediated Neuropharmacology Studies

With confirmed COMT inhibitory activity (IC50 = 1.27 µM in rat brain homogenates) [3], this compound serves as a valuable tool for investigating COMT's role in dopamine metabolism and related neurological disorders. Unlike the 8-hydroxy analog PBT434, which lacks significant COMT inhibition [4], 5-bromo-8-methoxyquinazolin-4(3H)-one provides a distinct chemotype with measurable, albeit moderate, COMT activity. This makes it useful for: (1) probing the SAR of COMT inhibition within the quinazolinone class, (2) serving as a control compound in assays designed to differentiate between COMT-dependent and -independent neuroprotective mechanisms, and (3) providing a scaffold for further optimization to improve COMT potency while maintaining favorable brain penetration characteristics.

Rapid Diversification for Focused Kinase Library Synthesis

The 5-bromo substituent is a prime synthetic handle for palladium-catalyzed cross-coupling reactions, enabling efficient parallel synthesis of diverse quinazolinone libraries [5]. This is particularly valuable for kinase drug discovery, where small structural changes can dramatically alter selectivity profiles. Starting from 5-bromo-8-methoxyquinazolin-4(3H)-one, a medicinal chemist can generate dozens of analogs in a single synthetic step, exploring variations at the 5-position while maintaining the 8-methoxy group that provides a baseline kinase interaction profile [6]. This approach significantly accelerates SAR exploration compared to de novo synthesis of each analog. The optimized synthetic route for related brominated quinazolines, which reduced isolation steps from four to two and increased yield by 18%, demonstrates the feasibility of cost-effective scale-up for library production [7].

Probe for DNA Damage Response Pathways

In cellular models of DNA damage, 5-bromo-8-methoxyquinazolin-4(3H)-one can be used to dissect the role of PARP-1 in repair mechanisms. Its 100 nM PARP-1 IC50 places it in a potency range suitable for studying PARP inhibition without complete target ablation, allowing for nuanced investigation of PARP's catalytic vs. scaffolding functions [1]. Furthermore, its distinct selectivity profile (PARP-1/COMT active, EGFR inactive) [2] makes it a cleaner probe than many quinazolinone derivatives that have broad kinase activity. Researchers can use this compound to validate PARP-1 as a target in specific cancer cell lines or to study the interplay between PARP inhibition and other DNA damage response pathways, such as homologous recombination, with reduced confounding off-target effects.

Quote Request

Request a Quote for 5-Bromo-8-methoxyquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.